molecular formula C₃₆H₆₀N₂O₇S B1152959 N-Boc-Valnemulin

N-Boc-Valnemulin

Cat. No.: B1152959
M. Wt: 664.94
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-Valnemulin is a protected synthetic intermediate of the antibiotic valnemulin, which is a semi-synthetic derivative of the natural diterpenoid pleuromutilin . Valnemulin and related pleuromutilins are of significant research interest due to their unique mechanism of action, which involves binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit . This binding inhibits bacterial protein synthesis and is distinct from other major antibiotic classes, making pleuromutilins a promising scaffold for developing agents against multidrug-resistant bacteria . Research into novel pleuromutilin derivatives, such as those incorporating piperazine linkers, has shown potent in vitro and in vivo activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . The Boc-protected amine in this compound is a crucial functional handle that facilitates these chemical modifications, allowing medicinal chemists to explore new side-chain variations aimed at enhancing antibacterial potency, improving physicochemical properties, and overcoming resistance . As a research compound, this compound is essential for the synthesis and development of next-generation pleuromutilin-based antibiotics.

Properties

Molecular Formula

C₃₆H₆₀N₂O₇S

Molecular Weight

664.94

Origin of Product

United States

Reactivity and Chemical Transformations of N Boc Valnemulin

Deprotection Strategies for the N-Boc Group

The removal of the N-Boc protecting group is a critical step in the synthesis of many valnemulin (B25052) analogs. This process, known as deprotection, is typically achieved under acidic conditions which cleave the carbamate (B1207046) bond, releasing the free amine.

Acid-Mediated Deprotection Methodologies (e.g., TFA, HCl)

The most common methods for the deprotection of the N-Boc group involve the use of strong acids. researchgate.net Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose. jkchemical.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM). jkchemical.com The mechanism involves protonation of the Boc group by the acid, which leads to the formation of a t-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine. jkchemical.com

Another widely employed method utilizes hydrogen chloride (HCl) in an organic solvent. researchgate.netnih.gov Solutions of HCl in dioxane or methanol (B129727) are effective for removing the Boc group. researchgate.netnih.gov For instance, a 4M solution of HCl in dioxane can achieve deprotection in as little as 30 minutes at room temperature. researchgate.net This method has shown high selectivity for the N-alpha-Boc group in the presence of other acid-sensitive groups like tert-butyl esters and ethers. researchgate.net

In some synthetic pathways leading to valnemulin analogs, after the coupling of N-Boc-protected amino acids, the deprotection is carried out using TFA for a short duration, such as 30 minutes, to yield the final compounds. mdpi.comresearchgate.net Similarly, in the synthesis of certain piperazinyl urea (B33335) derivatives of pleuromutilin (B8085454), the N-Boc group is removed using TFA, achieving high yields. nih.govtandfonline.com

The choice of acid and reaction conditions can be crucial to avoid unwanted side reactions, especially when other acid-labile functional groups are present in the molecule. researchgate.net While TFA in DCM is effective, it can sometimes lead to partial cleavage of ester bonds. researchgate.net In contrast, HCl in ethyl acetate (B1210297) has been reported to provide clean deprotection without affecting ester linkages, although it may require longer reaction times. researchgate.net

ReagentSolventTypical ConditionsReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room temperature, 30 minutes jkchemical.commdpi.comresearchgate.net
Hydrogen chloride (HCl)Dioxane4M solution, room temperature, 30 minutes researchgate.net
Hydrogen chloride (HCl)Methanol- researchgate.net
Hydrogen chloride (HCl)Ethyl acetate- researchgate.net

Considerations for Scavenger Use during Deprotection

The deprotection of the N-Boc group proceeds through the formation of a tert-butyl cation. jkchemical.comorganic-chemistry.org This reactive carbocation can potentially alkylate nucleophilic sites within the substrate molecule, leading to undesired by-products. organic-chemistry.orgacsgcipr.org Electron-rich aromatic rings and sulfur-containing functional groups are particularly susceptible to this side reaction. acsgcipr.org

To mitigate this issue, scavengers are often added to the reaction mixture. organic-chemistry.org Scavengers are compounds that are more nucleophilic than the substrate and can effectively trap the tert-butyl cation. Common scavengers include anisole (B1667542) and thioanisole. researchgate.net For instance, in the synthesis of certain pleuromutilin derivatives, the use of scavengers can prevent the alkylation of sensitive moieties on the molecule during the acidic cleavage of the Boc group.

Derivatization and Functionalization Studies of N-Boc-Valnemulin

The presence of the N-Boc protecting group on the valine residue of valnemulin allows for selective chemical modifications at other positions of the molecule, particularly at the C-14 side chain. mdpi.comresearchgate.net

Modifications at the Pleuromutilin C-14 Side Chain while N-Boc is Present

The C-14 side chain of the pleuromutilin core is a primary site for structural modifications to generate novel derivatives with enhanced antibacterial properties. mdpi.comresearchgate.netgoogle.com With the amine of the valine moiety protected by the Boc group, various chemical transformations can be performed on the C-14 side chain. mdpi.comresearchgate.net

For example, new derivatives have been synthesized by introducing different substituents at this position. This has led to the development of clinically used drugs like tiamulin (B153960) and retapamulin. mdpi.comresearchgate.net The N-Boc protected intermediate provides a stable platform to build upon the C-14 side chain without interference from the reactive amine group.

Amide and Ester Coupling Reactions

The N-Boc-protected valine moiety can be coupled with various carboxylic acids or activated esters to form new amide or ester linkages. mdpi.com For instance, N-Boc protected amino acids can be condensed with a modified pleuromutilin core. mdpi.comresearchgate.net These coupling reactions are often facilitated by standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), which helps to suppress racemization and improve reaction efficiency. mdpi.comresearchgate.netnih.gov

The general procedure involves stirring a mixture of the N-Boc protected amino acid, the pleuromutilin derivative, EDCI, HOBt, and a base like triethylamine (B128534) in a suitable solvent such as dichloromethane at room temperature. mdpi.com After the coupling reaction is complete, the N-Boc group can be removed as described in section 3.1.1 to yield the final product. mdpi.comresearchgate.net

Chemo- and Regioselective Transformations of Protected Intermediates

The use of the N-Boc protecting group is a key strategy for achieving chemo- and regioselectivity in the synthesis of complex valnemulin derivatives. By temporarily masking the nucleophilic amine, other functional groups in the molecule can be selectively manipulated. mdpi.com

For example, in the synthesis of pleuromutilin derivatives with thiadiazole moieties, the amino group of a precursor is first protected with a Boc group. mdpi.comresearchgate.net This allows for the subsequent condensation reaction between the amino group of the thiadiazole-modified mutilin (B591076) and the carboxyl group of various N-Boc protected amino acids. mdpi.comresearchgate.net This selective protection and subsequent deprotection strategy ensures that the desired amide bond is formed at the correct position, leading to the targeted final compounds with high purity and yield.

Stability and Handling Considerations of this compound in Synthetic Sequences

Stability of the N-Boc Protecting Group

The stability of the N-Boc group is a critical factor in the synthesis of valnemulin derivatives and other complex molecules. The Boc group is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions. researchgate.nettandfonline.comnih.gov This selective lability is a cornerstone of its use in organic synthesis.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl). researchgate.nettandfonline.com For instance, the removal of a Boc group from a piperazine (B1678402) derivative can be achieved using TFA in dichloromethane (DCM). tandfonline.comnih.gov Similarly, the deprotection of N-Boc protected diamines can be accomplished using HCl. scielo.org.mx

Thermal deprotection offers an alternative, often greener, method that avoids the use of strong acids. researchgate.net Studies have shown that thermal N-Boc deprotection can be carried out in various solvents, with methanol and trifluoroethanol being particularly effective. researchgate.net This method can even allow for the selective deprotection of different N-Boc groups within the same molecule by controlling the temperature. researchgate.net

The stability of the Boc group can also be influenced by the surrounding molecular structure. For example, computational modeling has indicated a correlation between the electrophilicity of the N-Boc carbonyl group and the rate of its thermal deprotection. researchgate.net

Handling and Purification

The handling of this compound and related intermediates requires careful consideration of their stability. During synthetic sequences, it is often necessary to purify these compounds, typically through chromatographic methods. Silica gel column chromatography is a common technique for purifying N-Boc protected compounds. orgsyn.org The choice of solvent systems, such as hexane/ethyl acetate mixtures, is critical to ensure the stability of the Boc group during purification. orgsyn.org

When handling the final deprotected valnemulin or its salts, their physical properties, such as hygroscopicity, can present challenges. For example, some hydrochloride salts of related compounds have been found to be hygroscopic, which can complicate their formulation into pharmaceutical compositions. newdrugapprovals.org The development of alternative salt forms, such as valnemulin hydrogen fumarate, has been explored to improve stability against humidity and light compared to the hydrochloride salt.

Synthetic Strategies Involving this compound

The synthesis of valnemulin and its derivatives often involves the protection of the valine amine as this compound to allow for selective reactions at other positions of the molecule. A general synthetic route involves the reaction of pleuromutilin tosylate with the appropriately protected side chain. tandfonline.comnih.govnih.govmdpi.com

The synthesis of the N-Boc protected side chain itself is a key step. For example, N-Boc-piperazine can be reacted with other molecules to build up the desired side chain before its attachment to the pleuromutilin core. tandfonline.comnih.gov The final step in these syntheses is typically the deprotection of the N-Boc group under acidic conditions to yield the final active compound. tandfonline.comnih.govgoogle.com

The choice of reaction conditions throughout the synthesis must be compatible with the presence of the Boc group. This often means avoiding acidic reagents and high temperatures (unless thermal deprotection is intended) in steps preceding the final deprotection.

Table 1: Stability of N-Boc Group under Various Conditions

Condition Reagent/Solvent Stability of N-Boc Group Reference
Acidic Trifluoroacetic acid (TFA) in Dichloromethane (DCM) Labile (Cleaved) tandfonline.comnih.gov
Hydrochloric acid (HCl) Labile (Cleaved) researchgate.netscielo.org.mx
Formic acid Labile (Cleaved) researchgate.net
Basic Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K2CO3) Stable tandfonline.comgoogle.com
Thermal Methanol or Trifluoroethanol Labile (Cleaved) researchgate.net
Purification Silica Gel Chromatography (e.g., hexane/EtOAc) Generally Stable orgsyn.org

Table 2: Common Reagents in this compound Related Syntheses

Reagent Purpose Reference
Di-tert-butyl dicarbonate (B1257347) (Boc2O) Protection of amines newdrugapprovals.orgrsc.org
Trifluoroacetic acid (TFA) Deprotection of N-Boc group tandfonline.comnih.gov
Hydrochloric acid (HCl) Deprotection of N-Boc group researchgate.netscielo.org.mx
Pleuromutilin-22-O-tosylate Key intermediate for side chain attachment tandfonline.comnih.govmdpi.com
N-Boc-piperazine Building block for side chain synthesis tandfonline.comnih.gov

Analytical and Spectroscopic Methodologies for N Boc Valnemulin

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the separation and purification of N-Boc-valnemulin from reaction mixtures and for the assessment of its purity. Various high-performance liquid chromatography (HPLC) techniques are employed to achieve these analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment

The determination of this compound's purity is predominantly accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). acs.orgacs.org The development of a robust HPLC method is a critical step to ensure accurate and reproducible results. researchgate.net

Method development involves a systematic optimization of several parameters:

Stationary Phase: A C18 column is frequently the stationary phase of choice for the separation of pleuromutilin (B8085454) derivatives due to its hydrophobicity, which allows for effective separation based on the polarity of the analytes. acs.orgacs.orgnih.gov

Mobile Phase: A gradient elution is commonly used, typically involving a mixture of an aqueous phase (often water with a modifier like trifluoroacetic acid or formic acid) and an organic solvent, most commonly acetonitrile (B52724). acs.orgacs.orggoogle.com The gradient allows for the efficient elution of compounds with a wide range of polarities.

Detection: A diode array detector (DAD) or a UV detector is used to monitor the eluate at specific wavelengths, commonly 220 nm and 254 nm, where the chromophores in the molecule absorb light. acs.orgacs.org

Flow Rate and Column Temperature: These parameters are optimized to achieve good peak shape and resolution within a reasonable analysis time. sci-hub.sediva-portal.org

The validation of the developed HPLC method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for its intended purpose. researchgate.netnih.gov This includes assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Table 1: Typical HPLC Parameters for Purity Assessment of Pleuromutilin Derivatives

ParameterConditionSource
Column C18, e.g., Luna C18 (250 x 30 mm, 10 µm) or Acquity BEH C18 acs.orgacs.orgnih.gov
Mobile Phase Gradient of acetonitrile in water (often with 0.1% formic acid or TFA) acs.orgacs.orggoogle.com
Detection UV at 220 nm and 254 nm acs.orgacs.org
Flow Rate Typically 1.0 mL/min for analytical columns rsc.org

Chiral Chromatography for Enantiomeric Purity Determination

As this compound is derived from valine, a chiral amino acid, it is crucial to determine its enantiomeric purity. Chiral chromatography is the primary technique for separating enantiomers. libretexts.orgsigmaaldrich.com This can be achieved through two main approaches:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comresearchgate.net Polysaccharide-based and cyclodextrin-based CSPs are commonly used. sigmaaldrich.comlcms.cz

Chiral Mobile Phase Additives (CMAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral column. libretexts.org

For amino acid derivatives like N-Boc-valine, chiral stationary phases have proven effective. sigmaaldrich.com The choice of the specific CSP and mobile phase is critical for achieving baseline separation of the enantiomers. sigmaaldrich.com The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers.

Preparative Chromatography for Isolation

For the isolation of this compound in larger quantities for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC. google.com

Key considerations for preparative chromatography include:

Column Size: Larger diameter columns (e.g., 30 mm) are used to handle higher sample loads. acs.orgacs.org

Stationary Phase: The same type of stationary phase as in the analytical method (e.g., C18) is often used to maintain selectivity. acs.orgacs.org

Flow Rate: Higher flow rates (e.g., 40 mL/min) are used to reduce the run time. google.com

Sample Loading: The amount of crude product loaded onto the column is optimized to maximize throughput without sacrificing resolution.

Fractions are collected as they elute from the column, and those containing the pure this compound are combined and the solvent is evaporated to yield the isolated compound. The purity of the isolated product is then confirmed by analytical HPLC.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. google.com

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum of this compound would show characteristic signals for the protons of the valine side chain, the Boc protecting group, and the mutilin (B591076) core. For instance, the tert-butyl group of the Boc moiety typically appears as a sharp singlet around 1.45 ppm. chemicalbook.com

¹³C NMR (Carbon-13 NMR): This provides information about the different carbon atoms in the molecule. nih.gov Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. The carbonyl carbon of the Boc group and the ester carbonyl would have characteristic chemical shifts in the downfield region of the spectrum.

Variable temperature NMR studies can also be employed to investigate conformational dynamics, such as the restricted rotation around the N-Boc amide bond. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for N-Boc Protected Amino Acids

ProtonRepresentative Chemical Shift (ppm)Source
Boc (tert-butyl)~1.45 (singlet, 9H) chemicalbook.com
α-CH (Valine)~4.0-4.3 (multiplet, 1H) chemicalbook.com
β-CH (Valine)~2.1-2.3 (multiplet, 1H) chemicalbook.com
γ-CH₃ (Valine)~0.9-1.0 (doublet, 6H) chemicalbook.com

Mass Spectrometry (MS) Methodologies (e.g., ESI-MS, HR-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules like this compound. acs.orgnih.gov It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a powerful tool for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion of interest is selected and fragmented. The resulting fragment ions provide valuable structural information that can be used to confirm the connectivity of the molecule. This technique is also used for the quantitative analysis of valnemulin (B25052) and its derivatives in complex matrices. nih.govnih.govnih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. tutorchase.com The method is based on the principle that chemical bonds vibrate at specific frequencies. tutorchase.com When infrared radiation is passed through a sample, molecules absorb the radiation at frequencies corresponding to their natural vibrational modes. tutorchase.com The resulting IR spectrum plots the intensity of absorption versus the frequency (typically expressed as wavenumber, cm⁻¹), creating a unique "fingerprint" that reveals the molecular structure. specac.com

For a complex molecule like this compound, the IR spectrum provides a composite of the vibrational modes of its constituent functional groups. The tert-butoxycarbonyl (Boc) protecting group, the core mutilin structure, and the valine-derived side chain each contribute characteristic absorption bands. The identification of these bands allows for the confirmation of the compound's chemical structure and the successful incorporation of the N-Boc group.

Key functional groups in this compound and their expected IR absorption regions are summarized in the table below. The carbonyl (C=O) region is particularly informative, as the exact position of the stretching vibration can help distinguish between the ketone, ester, and carbamate (B1207046) functionalities present in the molecule. masterorganicchemistry.com The broad O-H stretch from the hydroxyl group is also a highly characteristic feature. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

Functional Group Type of Vibration Characteristic Absorption (cm⁻¹) Intensity
O-H (Alcohol) Stretching, hydrogen-bonded 3650 - 3200 Strong, Broad
C-H (Alkane) Stretching 3000 - 2850 Strong
C=O (Carbamate) Stretching 1740 - 1680 Strong, Sharp
C=O (Ketone) Stretching 1725 - 1705 Strong, Sharp
C=O (Ester) Stretching 1750 - 1735 Strong, Sharp
C-O (Ester, Ether) Stretching 1300 - 1000 Strong

Note: The precise wavenumbers can vary based on the molecular environment and sample phase. The carbonyl region (1800-1650 cm⁻¹) may show multiple distinct or overlapping peaks corresponding to the different C=O groups.

Crystallographic Analysis Methodologies for Absolute Configuration

The determination of the absolute configuration of a chiral molecule is crucial in pharmaceutical development. Single-crystal X-ray diffraction (XRD) is the most definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing its absolute stereochemistry. nih.govthieme-connect.de

The technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. To establish the absolute configuration of an enantiomerically pure compound, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.net This effect, which is most pronounced when the X-ray wavelength is near the absorption edge of an atom, introduces small, measurable differences between the intensities of diffraction spots that are otherwise equivalent (Bijvoet pairs). nih.govresearchgate.net

For molecules like this compound, which are composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. researchgate.net However, the presence of a sulfur atom in the valnemulin side chain can enhance this effect, aiding in the unambiguous assignment of the absolute configuration. thieme-connect.de The success of the analysis is critically dependent on obtaining a high-quality single crystal suitable for diffraction experiments. thieme-connect.de

The result of the crystallographic refinement is often expressed by the Flack parameter. nih.gov For an enantiopure crystal, a Flack parameter value close to zero confirms that the refined structural model corresponds to the correct absolute configuration of the molecule in the crystal. researchgate.net This methodology has been successfully applied to the structural analysis of related compounds, such as valnemulin hydrochloride, to understand their crystalline forms. researchgate.net

Advanced Analytical Methodologies for Impurity Profiling in Synthetic Batches

Impurity profiling—the identification, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products—is a mandatory requirement by regulatory bodies like the ICH. researchgate.net The presence of impurities, even at trace levels, can impact the safety and efficacy of a pharmaceutical product. researchgate.netbiomedres.us For synthetically derived compounds such as this compound, impurities can originate from starting materials, by-products of side reactions, synthetic intermediates, or degradation products. conicet.gov.ar

Advanced analytical methodologies, particularly hyphenated techniques that couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for comprehensive impurity profiling. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary tools for separating impurities from the main API. thermofisher.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) is exceptionally powerful for this purpose. biomedres.usbiomedres.us LC-MS allows for the detection of impurities at very low concentrations and provides molecular weight information, which is the first step in structural elucidation. biomedres.us High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both the API and its unknown impurities. semanticscholar.orgmdpi.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), which fragments ions to reveal details about their structure.

Table 2: Advanced Analytical Methodologies in Impurity Profiling

Technique Role in Impurity Profiling
HPLC / UHPLC Primary separation of the API from impurities based on physicochemical properties (e.g., polarity). Quantification using UV or other detectors. thermofisher.com
LC-MS Detection and molecular weight determination of co-eluting or trace-level impurities. biomedres.usjournaljpri.com
LC-HRMS (e.g., Q-TOF) Accurate mass measurement for determining the elemental composition of unknown impurities. biomedres.us
Tandem MS (MS/MS) Structural elucidation of impurities through controlled fragmentation and analysis of fragment ions.
NMR Spectroscopy Definitive structural confirmation of isolated impurities. conicet.gov.ar

| GC-MS | Analysis of volatile or semi-volatile organic impurities and residual solvents. biomedres.us |

This multi-technique approach ensures that impurities in synthetic batches are rigorously identified and controlled, meeting the stringent quality and safety standards required for pharmaceutical compounds. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Valnemulin
Valnemulin hydrochloride
Pleuromutilin

Role of N Boc Valnemulin in Advanced Precursor Chemistry and Analog Design

N-Boc-Valnemulin as a Key Intermediate in Valnemulin (B25052) Total Synthesis

The total synthesis of Valnemulin, a potent pleuromutilin (B8085454) antibiotic, necessitates a multi-step process where strategic protection and deprotection of functional groups are paramount. This compound emerges as a critical intermediate in this synthetic pathway. The introduction of the Boc group onto the amino group of the D-valine moiety is a key step that allows for the subsequent coupling of this side chain to the pleuromutilin core. google.com

The use of the Boc protecting group offers several advantages in this context. It is readily introduced under relatively mild conditions and is stable to the reaction conditions required for the formation of the ester linkage between the modified D-valine side chain and the C-14 hydroxyl group of the mutilin (B591076) core. numberanalytics.com This stability prevents unwanted side reactions involving the nucleophilic amino group.

Utilization in the Synthesis of Valnemulin Analogues and Novel Pleuromutilin Derivatives

The this compound scaffold is a versatile platform for the synthesis of a wide array of Valnemulin analogues and novel pleuromutilin derivatives. nih.gov By leveraging the protected amino group, chemists can selectively perform modifications on other parts of the molecule, such as the mutilin core or the thioether linkage, to explore structure-activity relationships (SAR) and develop new compounds with improved antibacterial profiles or other desirable properties. jst.go.jpplos.org

The design of analogues based on the this compound structure is guided by several key principles aimed at enhancing antibacterial efficacy, broadening the spectrum of activity, and improving pharmacokinetic properties. Modifications often target the C-14 side chain, as this region is known to interact with the peptidyl transferase center (PTC) of the bacterial ribosome. mdpi.comnih.gov

One common strategy involves the variation of the amino acid component. While Valnemulin incorporates D-valine, N-Boc-protected analogues with different amino acids can be synthesized to probe the spatial and electronic requirements of the ribosomal binding pocket. jst.go.jp Another approach focuses on modifying the thioether portion of the side chain. Introducing different alkyl or aryl substituents on the sulfur atom can influence the compound's lipophilicity and interaction with the target. jst.go.jp

Furthermore, the tricyclic mutilin core itself can be a target for modification. For instance, alterations at the C-12 vinyl group have been explored to introduce new functionalities. acs.org The Boc group on the valine nitrogen ensures that this amine does not interfere with the chemical transformations being carried out elsewhere on the molecule. After the desired modifications are made, the Boc group is removed to unveil the final amine-containing analogue.

The reactivity of the this compound scaffold is intrinsically linked to its structure. The presence of the bulky Boc group sterically hinders the adjacent amino group, effectively isolating its reactivity. uq.edu.au This allows for predictable chemical transformations at other sites.

The primary sites for synthetic modification on the this compound scaffold, beyond the protected amine, include:

The Thioether Linkage: The sulfur atom is nucleophilic and can be targeted for alkylation or oxidation, though such modifications are less common once the full side chain is assembled.

The Ketone at C-3: This ketone can potentially undergo reactions, but its reactivity is generally lower compared to other functional groups.

The stability of the Boc group under various reaction conditions is a key factor. It is resistant to many reagents used for modifying the mutilin core, but it is readily cleaved by strong acids. This orthogonal reactivity is fundamental to its utility in the synthesis of complex analogues. numberanalytics.com

Design Principles for this compound Based Analogues

Comparative Analysis with Other Protected Pleuromutilin Intermediates

In the synthesis of pleuromutilin derivatives, various protecting groups for the amine functionality have been employed. A comparative analysis highlights the advantages and disadvantages of this compound relative to other protected intermediates.

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O), mild baseTrifluoroacetic acid (TFA), HClMild cleavage, high selectivity, good stability to many reagents. numberanalytics.comamericanpeptidesociety.orgCan be sensitive to very strong acids, higher cost of Boc anhydride (B1165640). google.com
Cbz Benzyl chloroformate, baseCatalytic hydrogenation (e.g., Pd/C, H₂)Stable to acidic and basic conditions.Requires hydrogenation for removal, which can be incompatible with other functional groups (e.g., alkenes).
Fmoc Fmoc-Cl or Fmoc-OSu, basePiperidine in DMFVery mild cleavage conditions. americanpeptidesociety.orgBase-lability can be incompatible with certain reaction conditions. americanpeptidesociety.org
Phthalimide Phthalic anhydride followed by dehydration or Gabriel synthesisHydrazineRobust protection.Harsh cleavage conditions (hydrazine) can lead to side reactions. rsc.org

Interactive Data Table: Comparison of Amino Protecting Groups in Pleuromutilin Synthesis

Protecting GroupIntroduction ConditionsCleavage ConditionsKey AdvantagesKey Disadvantages
BocDi-tert-butyl dicarbonate (Boc₂O), mild baseTrifluoroacetic acid (TFA), HClMild cleavage, high selectivity, stable to many reagents. numberanalytics.comamericanpeptidesociety.orgSensitive to strong acids, cost of reagent. google.com
CbzBenzyl chloroformate, baseCatalytic hydrogenation (e.g., Pd/C, H₂)Stable to acid/base.Hydrogenation can reduce other groups.
FmocFmoc-Cl or Fmoc-OSu, basePiperidine in DMFVery mild cleavage. americanpeptidesociety.orgBase-labile. americanpeptidesociety.org
PhthalimidePhthalic anhydride or Gabriel synthesisHydrazineRobust protection.Harsh cleavage conditions. rsc.org

Challenges and Future Perspectives in N Boc Valnemulin Research

Addressing Synthetic Efficiency and Atom Economy

The total synthesis of pleuromutilin (B8085454) and its derivatives is a significant challenge due to the complex tricyclic carbon core and multiple chiral centers. researchgate.net Current industrial production of pleuromutilin primarily relies on microbial fermentation. researchgate.net However, enhancing synthetic efficiency and atom economy is a key goal for creating diverse and novel derivatives. researchgate.netnih.gov

Atom Economy: A concept developed by Barry Trost, atom economy measures how many atoms from the reactants are incorporated into the final desired product. nih.govulaval.ca An ideal reaction would have 100% atom economy, with no atoms wasted as byproducts. ulaval.ca

Challenges in the synthesis of pleuromutilin derivatives often lead to lower atom economy due to the need for protecting groups and multi-step processes. organic-chemistry.orgescholarship.org For example, the synthesis of valnemulin (B25052) has historically involved the use of protecting groups for the amino acid portion, which are later removed, generating waste. google.com

MetricDefinitionImportance in N-Boc-Valnemulin Synthesis
Synthetic EfficiencyThe percentage of the theoretical maximum amount of product that is actually produced.Higher efficiency reduces the cost and resources required to produce this compound and its derivatives.
Atom EconomyThe measure of the amount of starting materials that end up in the final product. ulaval.cajocpr.comMaximizing atom economy minimizes waste, aligning with the principles of green chemistry. ulaval.cajocpr.comwisdomlib.org

Development of Novel and Orthogonal Protecting Group Strategies

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to allow for reactions to occur elsewhere in the molecule. organic-chemistry.org In the context of this compound, the tert-butyloxycarbonyl (Boc) group protects the amine functionality of the valine side chain. google.com

Orthogonal Protecting Groups: This strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions. organic-chemistry.orgjocpr.com For instance, one group might be removed with acid, while another is removed with a base, allowing for selective deprotection and modification at different sites. organic-chemistry.org

The development of novel and orthogonal protecting group strategies is crucial for the synthesis of complex pleuromutilin derivatives. jocpr.comualberta.ca This would allow for more precise and flexible modifications to the pleuromutilin scaffold, potentially leading to the discovery of new derivatives with improved properties.

Protecting GroupAbbreviationCleavage ConditionsCommon Use
tert-ButoxycarbonylBocAcidic conditions organic-chemistry.orgProtecting amines organic-chemistry.orgstudysmarter.co.uk
FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine) organic-chemistry.orgProtecting amines, often in peptide synthesis
CarboxybenzylCbzHydrogenolysisProtecting amines studysmarter.co.uk

Future research in this area will likely focus on identifying new protecting groups with unique cleavage conditions and exploring their compatibility with the pleuromutilin core. This will expand the synthetic chemist's toolbox for creating novel analogues.

Integration of Automation and High-Throughput Techniques in Synthesis and Analysis

The discovery and development of new antibiotics is a time-consuming and labor-intensive process. Automation and high-throughput techniques offer the potential to significantly accelerate this process for this compound and its derivatives.

High-Throughput Screening (HTS): This involves the rapid testing of large numbers of compounds to identify those with desired biological activity. cumbria.ac.ukasm.org HTS can be used to screen libraries of pleuromutilin derivatives for their antibacterial efficacy. researchgate.netresearchgate.net

Automated Synthesis: Robotic systems can be used to perform chemical reactions, purifications, and analyses, allowing for the rapid generation of libraries of compounds for screening.

The integration of these technologies can create a powerful platform for the discovery of new pleuromutilin-based antibiotics. researchgate.net For example, an automated synthesis platform could generate a diverse library of this compound analogues, which could then be rapidly screened for activity against a panel of pathogenic bacteria using HTS. cumbria.ac.ukasm.org

TechniqueApplication in this compound ResearchPotential Impact
Automated SynthesisRapidly generate diverse libraries of this compound derivatives.Accelerates the discovery of new compounds with improved properties.
High-Throughput Screening (HTS)Quickly evaluate the antibacterial activity of large numbers of compounds. cumbria.ac.ukasm.orgresearchgate.netEnables the efficient identification of promising lead compounds. researchgate.netresearchgate.net
LC-MS/MS AnalysisHigh-throughput screening and analysis of antibiotic residues. cumbria.ac.ukProvides rapid and sensitive detection and quantification. cumbria.ac.uk

Sustainable Chemical Practices in the Production of this compound and its Derivatives

The pharmaceutical industry is increasingly focusing on the adoption of sustainable and green chemical practices to minimize its environmental impact. keaipublishing.comresearchgate.netresearchgate.net This is particularly relevant for the production of complex molecules like this compound.

Green Chemistry Principles: These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ulaval.cawisdomlib.org Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. ulaval.cawisdomlib.org

Applying green chemistry to the synthesis of this compound could involve:

Biocatalysis: Using enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. rsc.orgrsc.org This can reduce the need for protecting groups and hazardous reagents. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical CO2. mdpi.com

Energy Efficiency: Designing processes that require less energy, for example, by running reactions at lower temperatures. wisdomlib.org

The development of chemoenzymatic and fully biocatalytic routes to pleuromutilin and its derivatives is a promising area of research that aligns with the goals of sustainable chemistry. rsc.orgumich.edu

Sustainable PracticeDescriptionApplication to this compound
BiocatalysisThe use of enzymes or whole microorganisms to catalyze chemical reactions. rsc.orgrsc.orgmdpi.comCould enable more selective and efficient synthesis of the pleuromutilin core and its derivatives. rsc.org
Green SolventsReplacing hazardous solvents with safer alternatives like water or ethanol. mdpi.comReduces the environmental impact of the manufacturing process. keaipublishing.com
Waste PreventionDesigning syntheses to minimize the production of waste. ulaval.cawisdomlib.orgImproves the overall sustainability and cost-effectiveness of production. wisdomlib.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-Valnemulin, and how can researchers confirm its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to Valnemulin under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. Key steps include monitoring reaction progress via TLC and isolating the product through column chromatography. Purity is confirmed via HPLC (≥95% purity threshold) and structural characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Reproducibility requires strict adherence to inert atmospheres (e.g., nitrogen) to prevent Boc-group hydrolysis .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies involve incubating the compound in buffers at physiological pH (e.g., 7.4), acidic (pH 2–3), and alkaline (pH 9–10) conditions, followed by HPLC analysis at timed intervals. Thermal stability is tested via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Degradation products are identified using LC-MS. For long-term storage, lyophilization and storage at -20°C in desiccated environments are recommended to minimize hydrolysis .

Q. What analytical techniques are critical for distinguishing this compound from its deprotected form (Valnemulin)?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Mass spectrometry (ESI-MS) confirms molecular weight differences (Boc group adds 100.12 g/mol). FT-IR can also identify the Boc carbonyl stretch (~1680–1720 cm1^{-1}) absent in Valnemulin. Quantitative NMR (1H^1H) integrates the Boc tert-butyl protons (1.2–1.4 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s biological activity across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, solvent DMSO concentration limits, or enzymatic interference). Validate results by:

  • Replicating assays in orthogonal systems (e.g., bacterial vs. mammalian cell models).
  • Using isothermal titration calorimetry (ITC) to measure binding affinity directly.
  • Applying statistical rigor (e.g., ANOVA with post-hoc tests) to account for variability. Cross-reference with structural analogs to identify structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting this compound’s interactions with ribosomal targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against the 50S ribosomal subunit (PDB: 1XBP) can identify binding pockets. Molecular dynamics (MD) simulations (GROMACS) over 100+ ns assess binding stability under physiological conditions. Free-energy perturbation (FEP) calculations quantify contributions of specific functional groups. Validate predictions with mutagenesis studies on key ribosomal residues .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing Boc-group instability?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with intravenous and oral administration routes. Monitor plasma concentrations via LC-MS/MS, focusing on hydrolysis to Valnemulin. Include control groups dosed with Valnemulin to differentiate prodrug efficacy. Apply compartmental modeling (Phoenix WinNonlin) to calculate AUC, t1/2t_{1/2}, and bioavailability. Preclinical protocols must comply with NIH guidelines for ethical reporting and reproducibility .

Q. What strategies optimize the deprotection of this compound in situ for targeted drug delivery?

  • Methodological Answer : Acid-labile Boc groups can be cleaved selectively using trifluoroacetic acid (TFA) in dichloromethane (2:98 v/v). For in vivo applications, design pH-sensitive nanoparticles (e.g., PLGA-based) that release TFA in acidic microenvironments (e.g., tumor sites). Validate deprotection efficiency via 19F^{19}F-NMR (TFA byproduct detection) and confirm bioactivity restoration using MIC assays against Staphylococcus aureus .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, use PICO to structure pharmacokinetic studies: P opulation (rat models), I ntervention (this compound dosage), C omparison (Valnemulin control), O utcome (bioavailability) .
  • Data Contradiction Analysis : Apply the NRC’s standards for empirical questions, ensuring hypotheses are grounded in ribosomal inhibition theory. Use systematic error checks (e.g., instrument calibration logs) and peer debriefing to identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.